molecular formula C14H10N2O5 B2701064 (5-(Furan-2-yl)isoxazol-3-yl)methyl 6-oxo-1,6-dihydropyridine-3-carboxylate CAS No. 1210473-42-9

(5-(Furan-2-yl)isoxazol-3-yl)methyl 6-oxo-1,6-dihydropyridine-3-carboxylate

Cat. No.: B2701064
CAS No.: 1210473-42-9
M. Wt: 286.243
InChI Key: JYDRTESKTKYVIF-UHFFFAOYSA-N
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Description

(5-(Furan-2-yl)isoxazol-3-yl)methyl 6-oxo-1,6-dihydropyridine-3-carboxylate is a complex organic compound that features a unique combination of furan, isoxazole, and dihydropyridine moieties. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as a building block for more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(Furan-2-yl)isoxazol-3-yl)methyl 6-oxo-1,6-dihydropyridine-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound is cyclized in the presence of an acid catalyst.

    Isoxazole Formation: The isoxazole ring is often formed via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.

    Dihydropyridine Synthesis: The dihydropyridine moiety can be synthesized using the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan and dihydropyridine moieties. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reduction reactions can occur at the isoxazole ring, often using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carboxylate group. Reagents such as alkyl halides or acyl chlorides are commonly used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products

    Oxidation: Oxidized derivatives of the furan and dihydropyridine rings.

    Reduction: Reduced forms of the isoxazole ring.

    Substitution: Alkylated or acylated derivatives at the carboxylate group.

Scientific Research Applications

Chemistry

In chemistry, (5-(Furan-2-yl)isoxazol-3-yl)methyl 6-oxo-1,6-dihydropyridine-3-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, this compound is studied for its potential as a pharmacophore. Its structural features make it a candidate for the development of new drugs, particularly those targeting neurological and cardiovascular diseases.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic effects. It may serve as a lead compound for the development of new medications with improved efficacy and safety profiles.

Industry

In the industrial sector, this compound can be used in the synthesis of advanced materials and specialty chemicals. Its reactivity and versatility make it valuable for the production of polymers, coatings, and other high-performance materials.

Mechanism of Action

The mechanism of action of (5-(Furan-2-yl)isoxazol-3-yl)methyl 6-oxo-1,6-dihydropyridine-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and ion channels. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    (5-(Furan-2-yl)isoxazol-3-yl)methyl 6-oxo-1,6-dihydropyridine-3-carboxylate: Unique due to its combination of furan, isoxazole, and dihydropyridine moieties.

    (5-(Thiophen-2-yl)isoxazol-3-yl)methyl 6-oxo-1,6-dihydropyridine-3-carboxylate: Similar structure but with a thiophene ring instead of a furan ring.

    (5-(Pyridin-2-yl)isoxazol-3-yl)methyl 6-oxo-1,6-dihydropyridine-3-carboxylate: Contains a pyridine ring instead of a furan ring.

Uniqueness

The uniqueness of this compound lies in its specific combination of heterocyclic rings, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 6-oxo-1H-pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O5/c17-13-4-3-9(7-15-13)14(18)20-8-10-6-12(21-16-10)11-2-1-5-19-11/h1-7H,8H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYDRTESKTKYVIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CC(=NO2)COC(=O)C3=CNC(=O)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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